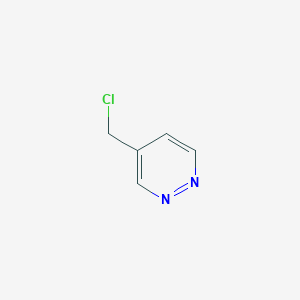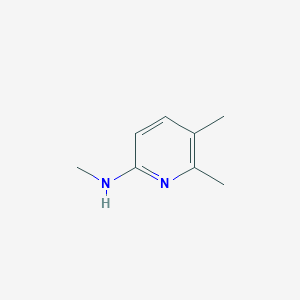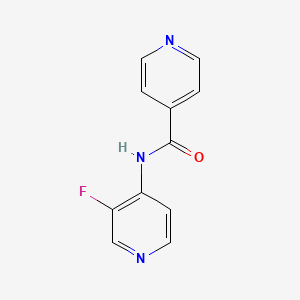silane CAS No. 113999-42-1](/img/structure/B11762327.png)
[3-(1,3,2-Dioxaborolan-2-yl)prop-1-en-1-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane: is an organosilicon compound that features both a boronate ester and a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility. It is often used as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane typically involves the reaction of a vinylboronate ester with a trimethylsilyl halide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-silicon bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the vinyl group, converting it into an alkane or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Saturated hydrocarbons.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
Chemistry: In organic synthesis, [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane is used as a versatile intermediate. It participates in cross-coupling reactions to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules. Its ability to introduce boron and silicon into organic frameworks makes it valuable in the design of new pharmaceuticals with unique properties.
Industry: In materials science, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique reactivity allows for the modification of material properties, such as thermal stability and mechanical strength.
作用机制
The mechanism by which [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trimethylsilyl group, on the other hand, can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds.
相似化合物的比较
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylgermane: Similar to the silicon analogue but with a germanium atom.
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylstannane: Contains a tin atom instead of silicon.
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylplumbane: Features a lead atom in place of silicon.
Uniqueness: The uniqueness of [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane lies in its combination of boron and silicon functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. The presence of the trimethylsilyl group also imparts stability to the molecule, which can be advantageous in various applications.
属性
CAS 编号 |
113999-42-1 |
|---|---|
分子式 |
C8H17BO2Si |
分子量 |
184.12 g/mol |
IUPAC 名称 |
3-(1,3,2-dioxaborolan-2-yl)prop-1-enyl-trimethylsilane |
InChI |
InChI=1S/C8H17BO2Si/c1-12(2,3)8-4-5-9-10-6-7-11-9/h4,8H,5-7H2,1-3H3 |
InChI 键 |
GYGVFCLOAGUWRB-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)CC=C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


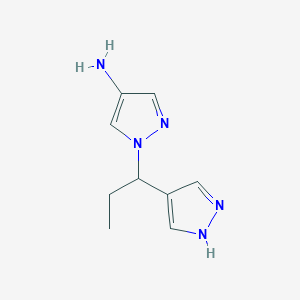
![7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11762250.png)
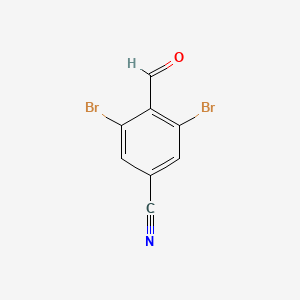
![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
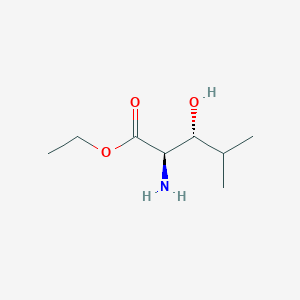
![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)
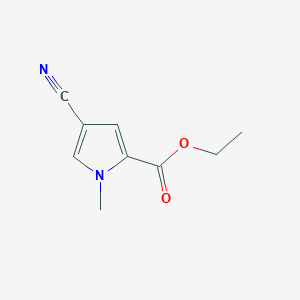

![[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762295.png)

